molecular formula C12H7ClN2S B8666539 3-(1-benzothiophen-2-yl)-6-chloropyridazine

3-(1-benzothiophen-2-yl)-6-chloropyridazine

Cat. No.: B8666539
M. Wt: 246.72 g/mol
InChI Key: DMHAOTJKABKQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Benzothiophen-2-yl)-6-chloropyridazine is a heterocyclic compound that features a benzothiophene moiety fused with a chloropyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and diverse biological activities.

Properties

Molecular Formula

C12H7ClN2S

Molecular Weight

246.72 g/mol

IUPAC Name

3-(1-benzothiophen-2-yl)-6-chloropyridazine

InChI

InChI=1S/C12H7ClN2S/c13-12-6-5-9(14-15-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H

InChI Key

DMHAOTJKABKQIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=NN=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of o-alkynylthiophenols followed by chlorination and subsequent coupling with pyridazine derivatives .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts such as Rhodium or Copper in Ullmann-type couplings is prevalent .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Benzothiophen-2-yl)-6-chloropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-benzothiophen-2-yl)-6-chloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Uniqueness: 3-(1-Benzothiophen-2-yl)-6-chloropyridazine stands out due to its unique combination of a benzothiophene and chloropyridazine moiety, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields .

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